![molecular formula C17H18N2O2 B408242 (1-[2-(4-メチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル)メタノール CAS No. 313067-45-7](/img/structure/B408242.png)
(1-[2-(4-メチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science
科学的研究の応用
Chemistry
In chemistry, (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Benzimidazole derivatives are known to inhibit the growth of various microorganisms, and this compound is no exception.
Medicine
In medicine, (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol is explored for its potential therapeutic effects. Benzimidazole derivatives have shown promise in treating diseases such as cancer, parasitic infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new polymers and materials with enhanced properties. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the 4-Methylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 4-methylphenoxyethyl halide in the presence of a base such as potassium carbonate.
Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the benzimidazole core or the substituents, potentially forming amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
作用機序
The mechanism of action of (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the organism being studied.
類似化合物との比較
Similar Compounds
- {1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol}
- {1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-yl}methylformamide
Uniqueness
What sets (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol apart from similar compounds is its specific substituent pattern, which imparts unique chemical and biological properties. The presence of the methanol group, in particular, can influence its solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQSXVDQNNLNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
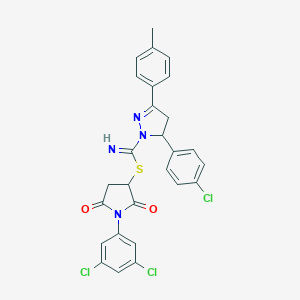
![5-(4-chlorophenyl)-3-[2-(4-chlorophenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B408162.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B408165.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B408166.png)
![1-phenyl-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408167.png)
![Benzyl 1-benzyl-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethylcarbamate](/img/structure/B408169.png)
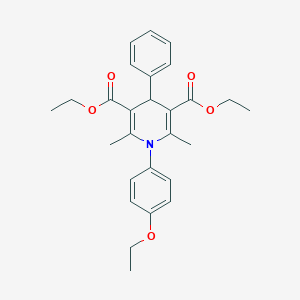
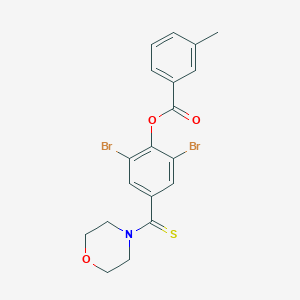
![[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B408172.png)
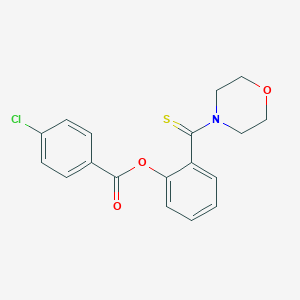

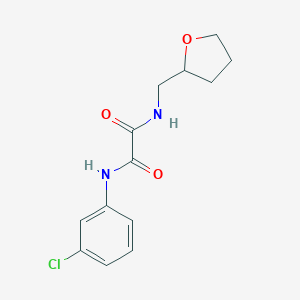
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B408178.png)

